5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride
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Overview
Description
5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Scientific Research Applications
5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it a valuable tool in biological studies, particularly in understanding the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, through its trifluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylphenol: Features a trifluoromethyl group attached to a phenol ring.
Uniqueness
5-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its biphenyl structure, which provides additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11ClF3N |
---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
3-phenyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9;/h1-8H,17H2;1H |
InChI Key |
SISVLTWNGLWBHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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